molecular formula C10H16 B085091 (R)-1-Methyl-5-(1-methylvinyl)cyclohexene CAS No. 13898-73-2

(R)-1-Methyl-5-(1-methylvinyl)cyclohexene

Cat. No.: B085091
CAS No.: 13898-73-2
M. Wt: 136.23 g/mol
InChI Key: JWQKMEKSFPNAIB-UHFFFAOYSA-N
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Description

®-1-Methyl-5-(1-methylvinyl)cyclohexene is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexene, characterized by the presence of a methyl group and a methylvinyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-5-(1-methylvinyl)cyclohexene can be achieved through several methods. One common approach involves the use of limonene as a starting material. The process typically includes epoxidation, followed by selective ring opening, oxidation, and elimination reactions . For instance, limonene can be reacted with a halogenating reagent to obtain an intermediate, which is then subjected to further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of ®-1-Methyl-5-(1-methylvinyl)cyclohexene often involves catalytic processes to enhance yield and efficiency. The use of specific catalysts, such as zirconyl sulfate, can facilitate selective ring-opening reactions, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-5-(1-methylvinyl)cyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-1-Methyl-5-(1-methylvinyl)cyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-Methyl-5-(1-methylvinyl)cyclohexene involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond reacts with electrophilic oxygen atoms, leading to the formation of epoxides . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Methyl-5-(1-methylvinyl)cyclohexene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other cyclohexene derivatives. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-methyl-5-prop-1-en-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h5,10H,1,4,6-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQKMEKSFPNAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030796
Record name 1-Methyl-5-(1-methylethenyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-27-4, 13898-73-2
Record name (R)-1-Methyl-5-(1-methylvinyl)cyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5-(1-methylethenyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-methyl-5-(1-methylvinyl)cyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-4-prop-1-en-2-ylcyclohex-2-en-1-one
(R)-1-Methyl-5-(1-methylvinyl)cyclohexene
(5-Prop-1-en-2-ylcyclohexen-1-yl)methanol
(R)-1-Methyl-5-(1-methylvinyl)cyclohexene
(R)-m-Menth-1(6)-en-8-ol
(R)-1-Methyl-5-(1-methylvinyl)cyclohexene
m-Mentha-1(7),8-diene
(R)-1-Methyl-5-(1-methylvinyl)cyclohexene
(-)-trans-m-Menth-8-en-1-ol
(R)-1-Methyl-5-(1-methylvinyl)cyclohexene
1-Methyl-3-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
(R)-1-Methyl-5-(1-methylvinyl)cyclohexene

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